1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzène

Vue d'ensemble

Description

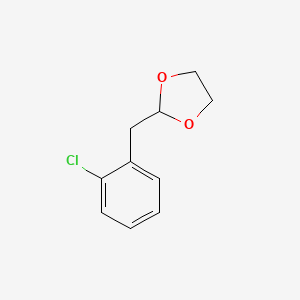

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C10H11ClO2 It is characterized by a benzene ring substituted with a chloro group and a 1,3-dioxolane ring attached via a methylene bridge

Applications De Recherche Scientifique

Scientific Research Applications of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula , featuring a benzene ring substituted with a chloro group and a 1,3-dioxolane ring connected via a methylene bridge. This compound is primarily utilized in scientific research as a versatile intermediate in chemical synthesis, biological studies, medicinal chemistry, and industrial applications.

Applications in Chemistry

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene serves as a crucial building block in the synthesis of complex organic molecules. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which allow for the introduction of diverse functional groups.

Chemical Reactions and Reagents:

- Nucleophilic Substitution: The chloro group can be displaced by nucleophiles like amines, thiols, or alkoxides, typically using reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

- Oxidation: Oxidation reactions can introduce hydroxyl or carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Reaction Products:

- Nucleophilic Substitution: Produces compounds such as 2-(1,3-dioxolan-2-ylmethyl)aniline and 2-(1,3-dioxolan-2-ylmethyl)thiophenol.

- Oxidation: Yields products like 2-(1,3-dioxolan-2-ylmethyl)benzaldehyde and 2-(1,3-dioxolan-2-ylmethyl)benzoic acid.

- Reduction: Forms 2-(1,3-dioxolan-2-ylmethyl)benzene.

Applications in Biology

This compound is employed in studying enzyme-catalyzed reactions involving halogenated substrates.

Applications in Medicine

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene acts as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects. Compounds with dioxolane structures have demonstrated effectiveness against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. Derivatives of 1,3-dioxolanes have shown minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus. Additionally, many dioxolane derivatives exhibit strong antifungal activity against Candida albicans, with some achieving MIC values as low as 156.25 µg/mL. 1-(1,3-Dioxolan-2-ylmethyl) azoles also exhibit antifungal activity .

Antimicrobial Activity of Dioxolane Derivatives:

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | S. aureus | 625 |

| Compound B | Antifungal | C. albicans | 156.25 |

Applications in Industry

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is utilized in producing specialty chemicals and materials with specific properties. In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.

Major Products Formed:

Nucleophilic Substitution: Products include 2-(1,3-dioxolan-2-ylmethyl)aniline, 2-(1,3-dioxolan-2-ylmethyl)thiophenol, etc.

Oxidation: Products include 2-(1,3-dioxolan-2-ylmethyl)benzaldehyde, 2-(1,3-dioxolan-2-ylmethyl)benzoic acid, etc.

Reduction: The major product is 2-(1,3-dioxolan-2-ylmethyl)benzene.

Mécanisme D'action

The mechanism by which 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

- 2-Chlorobenzyl alcohol

- 2-Chlorobenzaldehyde

- 2-Chlorobenzoic acid

Comparison: 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity. Compared to 2-chlorobenzyl alcohol, it is more resistant to oxidation. Unlike 2-chlorobenzaldehyde, it does not readily undergo nucleophilic addition reactions. Compared to 2-chlorobenzoic acid, it is less acidic and more suitable for reactions requiring neutral or basic conditions.

Activité Biologique

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features, which include a chloro substituent and a dioxolane ring. This combination may confer distinct biological activities, making it a potential candidate for drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds featuring the 1,3-dioxolane moiety often exhibit significant antimicrobial activity. The investigation into similar compounds has shown promising results:

- Antibacterial Activity : Compounds with dioxolane structures have demonstrated effectiveness against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. For example, derivatives of 1,3-dioxolanes have shown minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus .

- Antifungal Activity : Antifungal screening has revealed that many dioxolane derivatives exhibit strong activity against Candida albicans, with some compounds achieving MIC values as low as 156.25 µg/mL . This suggests that 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene may also possess antifungal properties worth exploring.

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | S. aureus | 625 |

| Compound B | Antifungal | C. albicans | 156.25 |

The mechanism by which 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene exerts its biological effects is likely related to its ability to interact with specific molecular targets within microbial cells. The chloro group can enhance binding affinity to bacterial enzymes or receptors, while the dioxolane ring may facilitate interactions that disrupt cellular processes .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of dioxolane derivatives:

- Study on Antimicrobial Efficacy : A study synthesized various dioxolane derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene exhibited significant antibacterial activity against S. epidermidis and E. faecalis .

- Potential Drug Development : The unique structural features of this compound suggest its potential as a precursor for developing new pharmaceuticals targeting resistant bacterial strains or fungal infections . The presence of the dioxolane ring could enhance solubility and bioavailability.

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDWLHMWLFQKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373918 | |

| Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-91-5 | |

| Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.